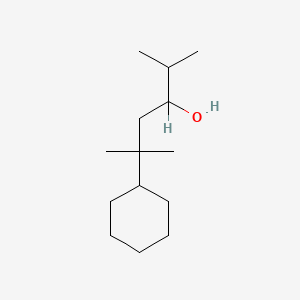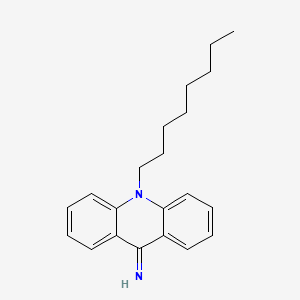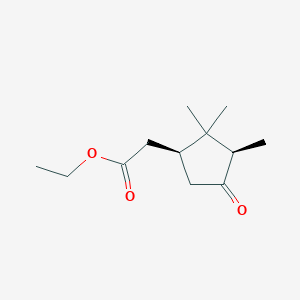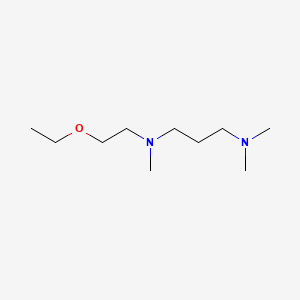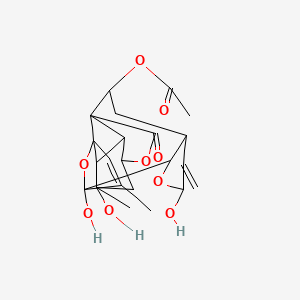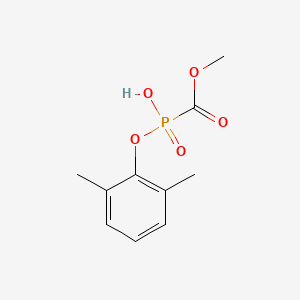
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide is a chemical compound with the molecular formula C12H17O5P It is known for its unique structure, which includes a phosphine oxide group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 2,6-dimethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction and improve selectivity. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide involves its interaction with molecular targets through its phosphine oxide and ester groups. These functional groups can participate in various chemical reactions, such as coordination with metal ions or nucleophilic attack by biological molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester, 1-oxide
- Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester
Uniqueness
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
72304-96-2 |
|---|---|
Fórmula molecular |
C10H13O5P |
Peso molecular |
244.18 g/mol |
Nombre IUPAC |
(2,6-dimethylphenoxy)-methoxycarbonylphosphinic acid |
InChI |
InChI=1S/C10H13O5P/c1-7-5-4-6-8(2)9(7)15-16(12,13)10(11)14-3/h4-6H,1-3H3,(H,12,13) |
Clave InChI |
JBZMNTIVMHFYSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(=O)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
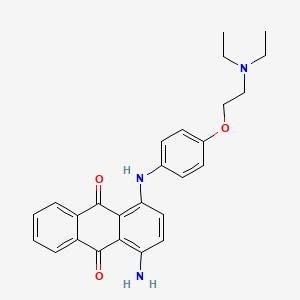
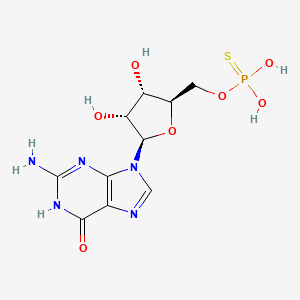
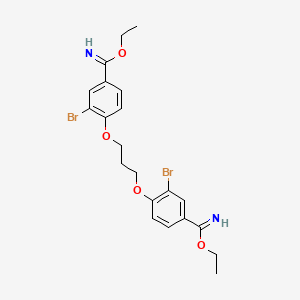

![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
